1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction typically requires a basic medium, such as sodium hydroxide or potassium hydroxide, and is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Known for its bioactivity in inhibiting chemical mediators released from immune cells.
3-(2,7-Dichloro-6-fluoroquinolin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Exhibits potent antibacterial activity.
1-(4-Fluorophenyl)-3-(1,4-phenylene)prop-2-en-1-one: Studied for its mechanical properties in single crystal form.
Properties
IUPAC Name |
1-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h2,10-11H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMIYCMKWULLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2CCCCC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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